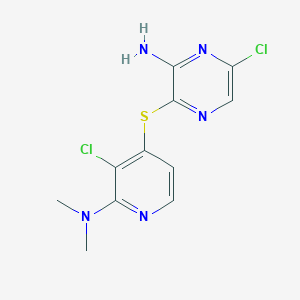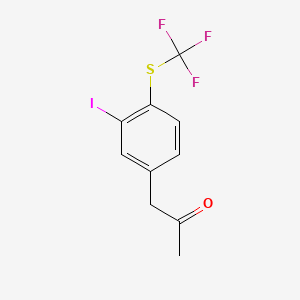
1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one is an organic compound characterized by the presence of chlorine, fluorine, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one typically involves the chlorination of 3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective introduction of the chlorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of 1-chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-ol.
Oxidation: Formation of 1-chloro-3-(2-(chloromethyl)-4-fluorophenyl)propanoic acid.
Applications De Recherche Scientifique
1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the ketone group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
- 1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one
- 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-3-phenylpropane
Comparison: 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity. The fluorine atom, in particular, can enhance the compound’s stability and its interactions with biological targets, making it distinct from other similar compounds that lack this feature.
Propriétés
Formule moléculaire |
C10H9Cl2FO |
|---|---|
Poids moléculaire |
235.08 g/mol |
Nom IUPAC |
1-chloro-3-[2-(chloromethyl)-4-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO/c11-5-8-3-9(13)2-1-7(8)4-10(14)6-12/h1-3H,4-6H2 |
Clé InChI |
GSIUQLMNCPKCHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CCl)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14042173.png)



![N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B14042210.png)
![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)



![2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol](/img/structure/B14042226.png)



